molecular formula C8H10ClNO2S B2391398 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride CAS No. 2287342-23-6

2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride

Cat. No.: B2391398
CAS No.: 2287342-23-6
M. Wt: 219.68
InChI Key: SUGWLOAEXHFNDR-UHFFFAOYSA-N
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Description

2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride typically involves the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . The reaction mixture is heated and stirred to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8H9NO2S
  • Molecular Weight : 183.23 g/mol
  • CAS Number : 4815-29-6
  • SMILES Notation : C1CC2=C(C1)SC(=C2C(=O)O)N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds similar to 2-amino-4H,5H,6H-cyclopenta[b]thiophene derivatives exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AHePG-2 (Liver Cancer)0.29Topoisomerase II Inhibition
Compound BA431 (Skin Cancer)0.90ERK Pathway Blockade

2. Anti-inflammatory Effects

The compound has demonstrated potential in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in treating inflammatory diseases.

3. Neuroprotective Properties

Preliminary studies suggest that derivatives of this compound may provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases.

Study on Antitumor Activity

In a recent study, a derivative of the compound was tested against human epidermoid carcinoma cells (A431). The results indicated a significant reduction in cell viability at concentrations as low as 0.29 µM, attributed to the inhibition of the ERK signaling pathway .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. The study revealed that these compounds effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating their potential utility in treating conditions like rheumatoid arthritis .

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c9-7-6(8(10)11)4-2-1-3-5(4)12-7;/h1-3,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGWLOAEXHFNDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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